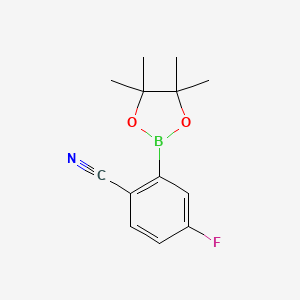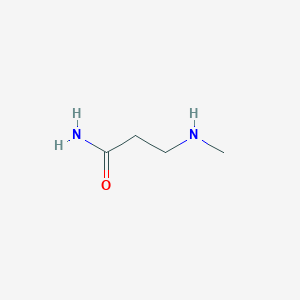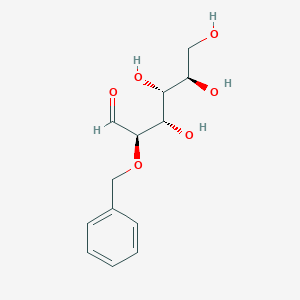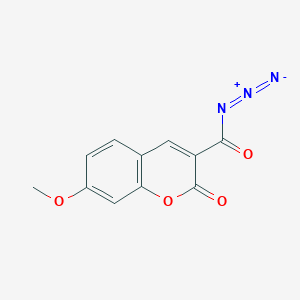![molecular formula C8H8BrN3 B1358433 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 954238-09-6](/img/structure/B1358433.png)
6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 7th positions on the imidazo[4,5-b]pyridine ring. It has a molecular formula of C8H8BrN3 and a molecular weight of 226.08 g/mol
Preparation Methods
The synthesis of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under specific conditions. This reaction affords the corresponding 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the methyl groups at the 2nd and 7th positions . The reaction conditions often involve the use of phase transfer catalysis in a solid-liquid system, with reagents such as potassium carbonate (K2CO3) and tetrabutylammonium bromide (t-BAB) in dimethylformamide (DMF) at room temperature .
Chemical Reactions Analysis
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Alkylation Reactions: Alkylation at the nitrogen atoms in the imidazo[4,5-b]pyridine ring can produce different regioisomers, depending on the alkylating agent used.
Scientific Research Applications
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are explored for their antimicrobial properties.
Biological Studies: The compound is used in biological studies to understand its interactions with different biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of c-MET kinases, which are involved in carcinogenesis . The compound binds to the active site of the kinase, thereby inhibiting its activity and preventing the downstream signaling pathways that lead to cancer cell proliferation .
Comparison with Similar Compounds
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound has a phenyl group instead of methyl groups at the 2nd and 7th positions.
6-Bromo-3H-imidazo[4,5-b]pyridine: This compound lacks the methyl groups at the 2nd and 7th positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMUKDBYLABGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
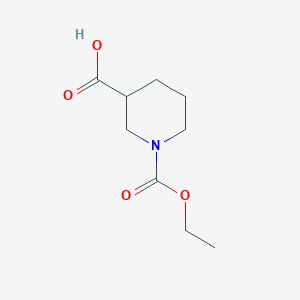
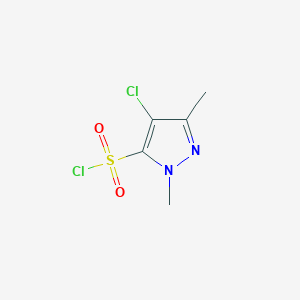

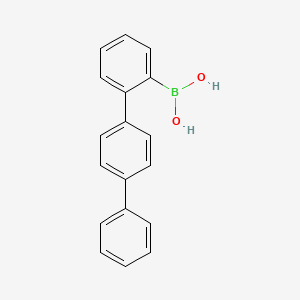
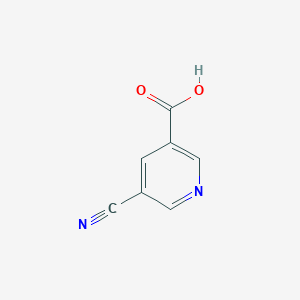
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
